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Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates

the discovery of novel antimalarial agents with new mechanisms of action. The morpholine-4-
carboxamide scaffold has been identified as a key pharmacophore in the development of

potent antimalarial compounds. This document provides detailed application notes and

experimental protocols for the evaluation of quinoline-4-carboxamide derivatives, where the

morpholine moiety plays a crucial role in optimizing antimalarial efficacy and pharmacokinetic

properties. The primary focus is on a series of compounds that led to the discovery of

DDD107498 (also referred to as compound 2), a preclinical candidate with multistage

antimalarial activity.[1][2][3] These compounds act via a novel mechanism of action, the

inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][4]

Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for a selection of key quinoline-4-

carboxamide derivatives, highlighting the role of the morpholine substituent in achieving potent

antimalarial activity.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
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Compound R³ Substituent
P. falciparum
3D7 EC₅₀ (nM)
[1]

MRC-5
Cytotoxicity
EC₅₀ (µM)[1]

Selectivity
Index (MRC-
5/3D7)

1 (Hit) - 120 >10 >83

25
aminopropyl

morpholine
70 >10 >143

2 (DDD107498)
benzyl

morpholine
1 >10 >10000

40
4-methylbenzyl

morpholine
1.1 >10 >9091

41
4-fluorobenzyl

morpholine
1.3 >10 >7692

43
4-chlorobenzyl

morpholine
0.8 >10 >12500

44

4-

(trifluoromethyl)b

enzyl morpholine

0.7 >10 >14286

45
3-methylbenzyl

morpholine
110 >10 >91

Table 2: In Vivo Efficacy in P. berghei Infected Mouse Model
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Compound
Dose (mg/kg,
p.o., q.d. for 4
days)[1]

Parasitemia
Reduction (%)
[1]

ED₉₀ (mg/kg)
[1]

Mean Survival
Time (days)[1]

25 30 93 - -

2 (DDD107498) 30 100 (cure) <1 -

27 30
>99 (1/3 mice

cured)
2.6 -

40 1 >99 <1 12

41 1 >99 <1 14

43 1 >99 <1 12

44 1 >99 <1 12

Table 3: Drug Metabolism and Pharmacokinetic (DMPK) Properties

Compound
PAMPA Pe (nm/s)
[1]

Mouse Microsomal
Intrinsic Clearance
(mL/min/g)[1]

Mouse Oral
Bioavailability (F%)
[1]

1 (Hit) 1 150 -

25 <1 0.8 15

2 (DDD107498) 73 1.2 74

30 48 2.8 23

Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound

against the erythrocytic stages of P. falciparum.

Materials:
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P. falciparum 3D7 strain

Human red blood cells (O⁺)

RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine

SYBR Green I nucleic acid stain

Test compounds dissolved in DMSO

96-well microplates

Procedure:

Maintain asynchronous cultures of P. falciparum 3D7 in human red blood cells at 2%

hematocrit in supplemented RPMI 1640 medium.

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO

concentration should not exceed 0.5%.

Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well

plate.

Add 100 µL of the diluted compounds to the wells. Include parasite-only (positive control)

and uninfected red blood cell (negative control) wells.

Incubate the plates for 72 hours at 37°C in a gassed incubator (5% CO₂, 5% O₂, 90% N₂).

After incubation, lyse the cells by freezing the plates at -80°C.

Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

Incubate for 1 hour in the dark at room temperature.

Measure fluorescence using a fluorescence plate reader (excitation 485 nm, emission 530

nm).
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Calculate EC₅₀ values by fitting the dose-response data to a sigmoidal curve using

appropriate software.

In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., MRC-5

human fetal lung fibroblasts).

Materials:

MRC-5 cell line

Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-

glutamine, and non-essential amino acids.

Resazurin sodium salt solution

Test compounds dissolved in DMSO

96-well microplates

Procedure:

Seed MRC-5 cells in 96-well plates at a density of 4,000 cells per well and allow them to

attach overnight.

Prepare serial dilutions of the test compounds in the culture medium.

Remove the old medium from the cells and add 100 µL of the diluted compounds. Include

cell-only (positive control) and medium-only (negative control) wells.

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Add 10 µL of resazurin solution to each well and incubate for a further 4 hours.

Measure fluorescence (excitation 560 nm, emission 590 nm).

Calculate EC₅₀ values from the dose-response curves.
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In Vivo Efficacy in a P. berghei Mouse Model
This protocol evaluates the in vivo antimalarial efficacy of test compounds in a murine malaria

model.

Materials:

Female BALB/c mice (6-8 weeks old)

Plasmodium berghei ANKA strain

Test compounds formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil)

Giemsa stain

Procedure:

Infect mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells.

Randomly assign mice to treatment and control groups (n=3-5 per group).

Administer the test compound orally (p.o.) once daily for four consecutive days, starting 24

hours post-infection. The control group receives the vehicle only.

Monitor parasitemia daily from day 3 post-infection by examining Giemsa-stained thin blood

smears.

Calculate the percentage reduction in parasitemia on day 4 post-infection relative to the

vehicle-treated control group.

Monitor the survival of the mice.

Determine the 90% effective dose (ED₉₀) by analyzing the dose-response relationship.

Visualizations
Signaling Pathway: Mechanism of Action
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The quinoline-4-carboxamide series, including DDD107498, exerts its antimalarial effect by

inhibiting protein synthesis.[1][4] The specific molecular target is the Plasmodium falciparum

translation elongation factor 2 (PfEF2), which is essential for the translocation step of

polypeptide chain elongation.[1][2]
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Caption: Inhibition of PfEF2 by quinoline-4-carboxamides blocks protein synthesis.

Experimental Workflow: Drug Discovery Cascade
The discovery of potent morpholine-4-carboxamide derivatives follows a structured screening

and optimization cascade.
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Caption: Workflow for the discovery and optimization of antimalarial leads.
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Logical Relationship: Structure-Activity Relationship
(SAR)
The optimization from the initial hit to the preclinical candidate involved key structural

modifications to improve potency and drug-like properties. The introduction of a morpholine-

containing substituent was critical.

Hit Compound 1
EC₅₀: 120 nM

Poor DMPK

Introduce aminopropyl
morpholine at R³

Introduce benzyl
morpholine at R³

Lead Compound 25
EC₅₀: 70 nM

Improved Potency

Candidate DDD107498
EC₅₀: 1 nM

Excellent Potency & DMPK

Click to download full resolution via product page

Caption: Key SAR insights leading from the initial hit to the preclinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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